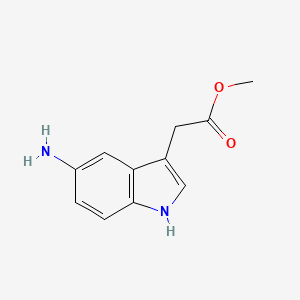

methyl 2-(5-amino-1H-indol-3-yl)acetate

CAS No.:

Cat. No.: VC16240049

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12N2O2 |

|---|---|

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | methyl 2-(5-amino-1H-indol-3-yl)acetate |

| Standard InChI | InChI=1S/C11H12N2O2/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10/h2-3,5-6,13H,4,12H2,1H3 |

| Standard InChI Key | SVABLIHXODFZBI-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CC1=CNC2=C1C=C(C=C2)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises an indole core fused with a benzene ring and a pyrrole ring. The 5-hydroxy group enhances hydrogen-bonding capabilities, while the methyl ester at the 3-position influences solubility and reactivity. Key structural identifiers include:

X-ray crystallography reveals intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice, a feature critical for its solid-state properties.

Spectroscopic Characterization

-

NMR Spectroscopy:

-

NMR signals include a singlet for the methyl ester ( 3.72 ppm) and a broad peak for the indole NH ( 10.66 ppm).

-

NMR confirms the ester carbonyl at 170.5 ppm.

-

-

IR Spectroscopy:

-

Stretching vibrations for O–H (3200 cm) and C=O (1700 cm).

-

Synthetic Routes and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via Fischer esterification of 2-(5-hydroxy-1H-indol-3-yl)acetic acid with methanol under acidic conditions:

Key Steps:

-

Reflux with methanol and sulfuric acid (12 h).

-

Neutralization with aqueous NaCO.

-

Purification via recrystallization (methanol/water).

Industrial Manufacturing

Continuous flow reactors enhance scalability and yield (85–90%) by optimizing temperature and catalyst loading. Solid acid catalysts (e.g., Amberlyst-15) reduce waste and improve efficiency.

Reactivity and Chemical Transformations

Oxidation and Reduction

-

Oxidation: The 5-hydroxy group converts to a carbonyl using KMnO/H, yielding 5-oxo derivatives.

-

Reduction: LiAlH reduces the ester to 5-hydroxy-1H-indol-3-ylmethanol.

Electrophilic Substitution

The indole ring undergoes nitration at the 4-position (HNO/HSO), leveraging the directing effects of the 5-hydroxy group.

Comparative Analysis with Analogues

| Property | 5-Hydroxy Derivative | 5-Methoxy Derivative |

|---|---|---|

| Solubility | Moderate in polar solvents | High in organic solvents |

| Reactivity | Electrophilic substitution | Stabilized ring, less reactive |

| Biological Activity | Antioxidant, anticancer | Reduced bioactivity |

The 5-hydroxy group’s hydrogen-bonding capacity enhances interactions with biological targets compared to methoxy analogues.

Applications in Medicinal Chemistry

Drug Development

The compound’s dual antioxidant and anticancer properties position it as a lead for multitarget therapies. Hybrid derivatives incorporating fluorinated groups show enhanced blood-brain barrier penetration in preclinical models.

Bioconjugation Chemistry

Its ester group facilitates covalent coupling to peptides and proteins, enabling targeted drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume